molecular formula C26H25N3O14S4 B12723193 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-6-((3-sulphophenyl)amino)naphthalene-2-sulphonic acid CAS No. 26901-59-7

4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-6-((3-sulphophenyl)amino)naphthalene-2-sulphonic acid

Cat. No.: B12723193
CAS No.: 26901-59-7
M. Wt: 731.8 g/mol
InChI Key: BDBQDSFOTKBSMB-UHFFFAOYSA-N
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Description

4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-6-((3-sulphophenyl)amino)naphthalene-2-sulphonic acid is a complex azo compound. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly as dyes and pigments due to their vivid colors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azo compounds typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. For this specific compound, the synthesis might involve:

    Diazotization: The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing electron-donating groups to form the azo compound.

Industrial Production Methods

Industrial production of azo compounds often involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The process may include:

    Temperature Control: Maintaining low temperatures during diazotization to prevent decomposition.

    pH Control: Adjusting the pH to optimize the coupling reaction.

Chemical Reactions Analysis

Types of Reactions

Azo compounds can undergo various chemical reactions, including:

    Reduction: Azo compounds can be reduced to form aromatic amines.

    Oxidation: They can be oxidized to form different products depending on the substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Reduction: Common reducing agents include sodium dithionite and hydrogen in the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens, acids, and bases.

Major Products

    Reduction: Aromatic amines.

    Oxidation: Various oxidized aromatic compounds.

    Substitution: Substituted azo compounds with different functional groups.

Scientific Research Applications

Azo compounds, including 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-6-((3-sulphophenyl)amino)naphthalene-2-sulphonic acid, have numerous applications in scientific research:

    Chemistry: Used as dyes and pigments in various chemical processes.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in textile, leather, and food industries for coloring purposes.

Mechanism of Action

The mechanism of action of azo compounds often involves their ability to interact with biological molecules through the azo group (N=N). This interaction can lead to various biological effects, including:

    Binding to Proteins: Azo compounds can bind to proteins, affecting their function.

    Interaction with DNA: Some azo compounds can intercalate with DNA, influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

    Methyl Orange: Another azo dye used as a pH indicator.

    Congo Red: An azo dye used in histology for staining.

    Sudan III: A lipid-soluble azo dye used for staining triglycerides.

Uniqueness

4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-6-((3-sulphophenyl)amino)naphthalene-2-sulphonic acid is unique due to its specific substituents, which may impart distinct chemical and physical properties, making it suitable for specialized applications.

Properties

CAS No.

26901-59-7

Molecular Formula

C26H25N3O14S4

Molecular Weight

731.8 g/mol

IUPAC Name

4-hydroxy-3-[[2-methoxy-5-methyl-4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]-6-(3-sulfoanilino)naphthalene-2-sulfonic acid

InChI

InChI=1S/C26H25N3O14S4/c1-15-10-21(22(42-2)14-23(15)44(31,32)9-8-43-47(39,40)41)28-29-25-24(46(36,37)38)11-16-6-7-18(13-20(16)26(25)30)27-17-4-3-5-19(12-17)45(33,34)35/h3-7,10-14,27,30H,8-9H2,1-2H3,(H,33,34,35)(H,36,37,38)(H,39,40,41)

InChI Key

BDBQDSFOTKBSMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)CCOS(=O)(=O)O)OC)N=NC2=C(C=C3C=CC(=CC3=C2O)NC4=CC(=CC=C4)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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